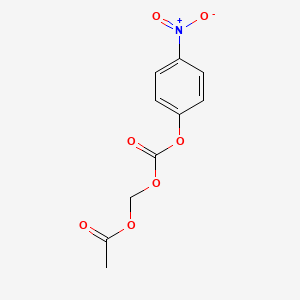
(2S)-4-Methyl-2-(methylamino)pentan-1-ol
Overview
Description
“(2S)-4-Methyl-2-(methylamino)pentan-1-ol” is an organic compound. It contains a hydroxyl group (-OH), making it an alcohol, and a methylamino group (-NHCH3), which is a type of amine .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nucleophilic substitution or addition, and the reduction of nitriles . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecule contains a total of 25 bond(s). There are 8 non-H bond(s), 4 rotatable bond(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Chemical Reactions Analysis
Alcohols and amines are both reactive groups. Alcohols can undergo reactions such as dehydration to form alkenes . Amines can participate in a variety of reactions, including those with carboxylic acids to form amides .Physical And Chemical Properties Analysis
Alcohols have higher boiling points than similar-sized alkanes due to their ability to form hydrogen bonds . They are also generally soluble in water . Amines are basic and can participate in hydrogen bonding, affecting their physical and chemical properties .Scientific Research Applications
Selective Extraction and Separation of Iron(III)
- Research Focus : The use of 4-methylpentan-2-ol in the quantitative extraction of iron(III) from hydrochloric acid solutions. The iron(III) is then stripped with water and determined titrimetrically. Mo(VI), W(VI), and Au(III) are co-extracted but do not interfere in the determination.
- Source : (Gawali & Shinde, 1974)
Synthesis in Engineered Microorganisms
- Research Focus : Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are synthesized in microorganisms as potential biofuels. These isomers are by-products of microbial fermentations from amino acid substrates. Metabolic engineering has been applied to develop microbial strains for efficient production.
- Source : (Cann & Liao, 2009)
Structural Analysis of Pentamidine Analogs
- Research Focus : The paper presents solid-state analysis of crystalline forms of pentamidine analogs using X-ray diffraction and NMR spectroscopy. These analyses help in understanding the effects of possible polymorphism.
- Source : (Żabiński, Maciejewska & Wolska, 2010)
Dehydrogenation of Alcohols
- Research Focus : Studying the dehydrogenation of pentan-1-ol, pentan-2-ol, and 3-methylbutan-2-ol to derive equations expressing changes in enthalpy and entropy of the reactions. This research provides insights into thermodynamic properties of these compounds.
- Source : (Connett, 1970)
Chemical Equilibria
- Research Focus : Exploring the equilibrium constants for systems containing pentan-1-ol and other organic compounds, which aids in understanding their thermodynamic properties.
- Source : (Connett, 1970)
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-4-methyl-2-(methylamino)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)4-7(5-9)8-3/h6-9H,4-5H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAXDSKCXOZUGI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507174 | |
| Record name | (2S)-4-Methyl-2-(methylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-Methyl-2-(methylamino)pentan-1-ol | |
CAS RN |
10203-89-1 | |
| Record name | (2S)-4-Methyl-2-(methylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-methyl-2-(methylamino)pentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)




![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)






